NBI-31772

Beschreibung

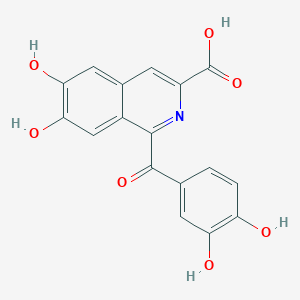

an insulin-like growth factor-binding protein ligand; structure in first source

Eigenschaften

IUPAC Name |

1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO7/c19-11-2-1-7(4-12(11)20)16(23)15-9-6-14(22)13(21)5-8(9)3-10(18-15)17(24)25/h1-6,19-22H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMFEWUYBFMLIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=NC(=CC3=CC(=C(C=C32)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80741040 | |

| Record name | 1-[(3,4-Dioxocyclohexa-1,5-dien-1-yl)(hydroxy)methylidene]-6,7-dihydroxy-1,2-dihydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374620-70-9 | |

| Record name | NBI-31772 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374620709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(3,4-Dioxocyclohexa-1,5-dien-1-yl)(hydroxy)methylidene]-6,7-dihydroxy-1,2-dihydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NBI-31772 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DYH3XNP6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of NBI-31772

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-31772 is a non-peptide small molecule that functions as a potent, non-selective inhibitor of the six human insulin-like growth factor-binding proteins (IGFBPs).[1][2] Its primary mechanism of action is the disruption of the high-affinity interaction between insulin-like growth factor-1 (IGF-1) and IGFBPs.[3][4] This inhibitory action leads to the displacement of IGF-1 from its binding proteins, thereby increasing the bioavailability of free, biologically active IGF-1 in the extracellular environment.[3][4] The elevated levels of free IGF-1 can then potentiate its effects through the type 1 IGF receptor (IGF-1R), leading to the activation of downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.[5] These pathways are crucial for cellular processes including growth, proliferation, survival, and metabolism.[6][7][8] Preclinical studies have demonstrated the therapeutic potential of this compound in diverse areas such as neuroprotection following cerebral ischemia, enhancement of proteoglycan synthesis in osteoarthritic chondrocytes, and promotion of skeletal muscle regeneration.[1][9][10]

Core Mechanism of Action: Potentiation of IGF-1 Signaling

The central mechanism of this compound revolves around its ability to modulate the intricate interplay between IGF-1 and its six binding proteins (IGFBP-1 through -6). In physiological systems, the majority of IGF-1 circulates in a complex with IGFBPs, which effectively sequesters IGF-1 and regulates its availability to bind to the IGF-1 receptor.[3][4]

This compound, through its high affinity for all six human IGFBP subtypes, competitively inhibits the binding of IGF-1 to these proteins.[1][11] This results in the liberation of IGF-1 from the IGF-1:IGFBP complex, leading to a localized increase in the concentration of free IGF-1. This unbound IGF-1 is then free to engage with the IGF-1R, a receptor tyrosine kinase. Upon ligand binding, the IGF-1R undergoes a conformational change, leading to autophosphorylation and the activation of its intracellular kinase domain.

The activated IGF-1R then serves as a docking site for various intracellular substrate proteins, primarily those of the insulin receptor substrate (IRS) family and Shc.[7][8] This initiates a cascade of downstream signaling events, most notably through the phosphatidylinositol 3-kinase (PI3K)/AKT and the Ras-Raf-MEK-ERK (MAPK) pathways.[5][6] The activation of these pathways culminates in a variety of cellular responses, including:

-

Cell Growth and Proliferation: Mediated by both the PI3K/AKT and MAPK/ERK pathways, which regulate the cell cycle and protein synthesis.[6][7]

-

Cell Survival and Anti-Apoptosis: Primarily driven by the PI3K/AKT pathway, which inhibits pro-apoptotic proteins.[8]

-

Metabolic Regulation: Influencing glucose uptake and other metabolic processes.[8]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various preclinical studies.

Table 1: Binding Affinity of this compound for Human IGFBPs

| IGFBP Subtype | Inhibition Constant (Ki) |

| All six human subtypes | 1 - 24 nM[1][11] |

| Non-selective | 47 nM[1][2] |

Table 2: In Vitro Efficacy of this compound in Human Osteoarthritic Chondrocytes

| Treatment Condition | Effect on Proteoglycan Synthesis | Reference |

| This compound (0.1-10 µM) with IGF-1 | Dose-dependent stimulation of IGF-1-dependent proteoglycan synthesis.[1][2] | [12] |

| 1 µM this compound with IGF-1 + IGFBP-3 | 28% increase over IGF-1 + IGFBP-3 alone (P < 0.05).[13] | [13] |

| 10 µM this compound with IGF-1 + IGFBP-3 | 210% increase over IGF-1 + IGFBP-3 alone (P < 0.001).[13] | [13] |

Table 3: In Vivo Efficacy of this compound in a Rat Model of Cerebral Ischemia (MCAO)

| Dose and Administration Route | Therapeutic Effect | Reference |

| 5-100 µg (s.i.v.) at ischemia onset | Dose-dependent reduction in total and cortical infarct volume.[2] | [14] |

| 100 µg (i.c.v.) at ischemia onset | 40% reduction in total infarct volume (P < 0.01) and 43% reduction in cortical infarct volume (P < 0.05).[14] | [14] |

| 50 µg (i.v.) up to 3 hours post-MCAO | Reduction in cortical infarct size and brain swelling.[2] | [14] |

Table 4: In Vivo Efficacy of this compound in a Mouse Model of Muscle Regeneration

| Treatment Regimen | Outcome | Reference |

| 6 mg/kg/day (continuous infusion) | Increased rate of functional repair in fast-twitch tibialis anterior muscles 10 days after notexin-induced injury.[9] | [9][15] |

Experimental Protocols

Radiobinding Assay for IGF-1 Displacement from IGFBPs

This protocol outlines the general steps to measure the ability of this compound to displace radiolabeled IGF-1 from IGFBPs.

-

Reagents and Materials: Recombinant human IGFBPs, 125I-labeled IGF-1, this compound, assay buffer (e.g., Tris-HCl with BSA and Tween-20), multi-well plates (e.g., 96-well), scintillation fluid, and a scintillation counter.

-

Procedure:

-

In each well of the microplate, combine a fixed concentration of a specific recombinant human IGFBP with a fixed concentration of 125I-labeled IGF-1.

-

Add varying concentrations of this compound to the wells. Include control wells with no this compound (total binding) and wells with a large excess of unlabeled IGF-1 (non-specific binding).

-

Incubate the plate for a sufficient time at a controlled temperature (e.g., 4°C or room temperature) to allow binding to reach equilibrium.

-

Separate the bound from free 125I-labeled IGF-1. This can be achieved by methods such as precipitation with polyethylene glycol followed by centrifugation, or by using filter plates that capture the IGFBP:IGF-1 complex.

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of 125I-labeled IGF-1 to the IGFBP). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[4]

-

Proteoglycan Synthesis Assay in Cultured Chondrocytes

This protocol describes a method to assess the anabolic effect of this compound on chondrocytes.[16][17]

-

Cell Culture: Culture primary human or rabbit articular chondrocytes in appropriate media until confluent.

-

Treatment:

-

Incubate the chondrocytes with IGF-1 in the presence or absence of an IGFBP (e.g., IGFBP-3) to establish a baseline of inhibited proteoglycan synthesis.

-

Add increasing concentrations of this compound to the culture media.

-

Add a radiolabeled precursor for proteoglycan synthesis, such as Na2[35SO4], to the media.

-

Incubate for 24-48 hours.[16]

-

-

Quantification:

-

Separate the culture medium (containing secreted proteoglycans) from the cell layer (containing cell-associated proteoglycans).

-

Precipitate the 35S-labeled proteoglycans from both fractions using a method such as cetylpyridinium chloride (CPC) precipitation.[16]

-

Measure the radioactivity of the precipitated proteoglycans using a scintillation counter.

-

Normalize the radioactivity counts to the total protein or DNA content of the cell lysates to account for variations in cell number.

-

Compare the amount of 35S-labeled proteoglycan synthesis in the this compound-treated groups to the control groups.

-

In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

This protocol provides a general outline for evaluating the neuroprotective effects of this compound in a rodent model of stroke.[14]

-

Animal Model: Use adult male rats (e.g., Sprague-Dawley or Wistar).

-

Surgical Procedure (MCAO):

-

Anesthetize the animal.

-

Induce focal cerebral ischemia by occluding the middle cerebral artery. This can be done using the intraluminal suture method, where a filament is advanced through the internal carotid artery to block the origin of the MCA.

-

-

Drug Administration:

-

Assessment of Infarct Volume:

-

After a set period (e.g., 24 or 48 hours), euthanize the animals and harvest the brains.

-

Slice the brains into coronal sections of a defined thickness.

-

Stain the brain slices with a dye that differentiates between viable and infarcted tissue, such as 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain pale.

-

Quantify the infarct volume by image analysis of the stained brain sections.

-

Compare the infarct volumes between the this compound-treated and vehicle-treated groups.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound.

Caption: A typical workflow for screening and validating IGFBP inhibitors like this compound.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Identification of a nonpeptide ligand that releases bioactive insulin-like growth factor-I from its binding protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. The signaling landscape of insulin-like growth factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Modulation of insulin-like growth factor (IGF)-I and IGF-binding protein interactions enhances skeletal muscle regeneration and ameliorates the dystrophic pathology in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological disruption of insulin-like growth factor 1 binding to IGF-binding proteins restores anabolic responses in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological disruption of insulin-like growth factor 1 binding to IGF-binding proteins restores anabolic responses in human osteoarthritic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective effects of insulin-like growth factor-binding protein ligand inhibitors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modulation of Insulin-like Growth Factor (IGF)-I and IGF-Binding Protein Interactions Enhances Skeletal Muscle Regeneration and Ameliorates the Dystrophic Pathology in mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A simple and reliable assay of proteoglycan synthesis by cultured chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. IGF-I stimulation of proteoglycan synthesis by chondrocytes requires activation of the PI 3-kinase pathway but not ERK MAPK - PMC [pmc.ncbi.nlm.nih.gov]

NBI-31772: A Technical Guide to its Function as an Insulin-Like Growth Factor Binding Protein (IGFBP) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-31772 is a non-peptide small molecule that functions as a potent, non-selective inhibitor of all six human insulin-like growth factor-binding proteins (IGFBPs).[1] By displacing insulin-like growth factor-1 (IGF-1) from the IGF-1:IGFBP complex, this compound increases the bioavailability of free, biologically active IGF-1.[1][2] This mechanism of action has been demonstrated to elicit a range of physiological effects, including neuroprotection, enhanced chondrocyte anabolic responses, and promotion of muscle regeneration. This technical guide provides an in-depth overview of the core function of this compound, supported by quantitative data, detailed experimental protocols, and a schematic of the relevant signaling pathway.

Core Function and Mechanism of Action

This compound acts as a high-affinity ligand for IGFBPs, thereby disrupting the interaction between IGFBPs and IGF-1.[1] In the physiological state, the majority of IGF-1 in circulation and interstitial fluids is sequestered by a family of six high-affinity IGFBPs, which form stable complexes that neutralize IGF-1's bioactivity. This compound competitively binds to these IGFBPs, leading to the release of endogenous IGF-1. The liberated "free" IGF-1 is then able to bind to its cognate receptor, the type 1 IGF receptor (IGF-1R), and initiate downstream signaling cascades.[3] This modulation of IGF-1 availability is the primary mechanism through which this compound exerts its biological effects.

The inhibition of IGFBPs by this compound has been shown to influence key cellular processes by activating downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, metabolism, and survival.[3]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound across various experimental models.

Table 1: Binding Affinity of this compound for Human IGFBPs

| IGFBP Subtype | Inhibition Constant (Ki) |

| All six human subtypes | 1 - 24 nM |

| Non-selective | 47 nM |

| (Data sourced from multiple references indicating a range of high-affinity binding)[1][4] |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Cerebral Ischemia (MCAO)

| Dose | Administration Time | Effect on Infarct Volume |

| 5-100 µg (i.c.v.) | At onset of ischemia | Dose-dependent reduction in total and cortical infarct volume.[4] |

| 50 µg (i.v.) | 0, 1, 2, or 3 hours post-MCAO | Reduction in cortical infarct size and brain swelling.[4] |

| 100 µg (i.c.v.) | At onset of ischemia | 40% reduction in total infarct volume (p < 0.01) and 43% reduction in cortical infarct volume (p < 0.05).[5] |

| 50 µg (i.c.v.) | At time of artery occlusion | 40% reduction in cortical infarct volume (p < 0.01) and 24% reduction in brain swelling (p < 0.05).[5] |

Table 3: In Vitro Effects of this compound on Chondrocyte Proteoglycan Synthesis

| Concentration | Cell Type | Experimental Condition | Outcome |

| 0.1 - 10 µM | Human Osteoarthritic (OA) Chondrocytes | 24-hour treatment | Dose-dependent stimulation of IGF-1-dependent proteoglycan synthesis.[4] |

| 0.1 - 10 µM | Rabbit Articular Chondrocytes | 24-hour treatment in the presence of IGF-1 and IGFBP-3 | Significant stimulation of the percentage of cell-associated proteoglycans.[4] |

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes a common method for inducing focal cerebral ischemia to study the neuroprotective effects of compounds like this compound.

Materials:

-

Male Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

4-0 nylon monofilament suture with a rounded tip

-

Surgical microscope

-

Standard surgical instruments

-

This compound solution for administration (intracerebroventricular or intravenous)

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Gently insert the 4-0 nylon monofilament suture into the ICA via the ECA stump.

-

Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

-

For transient MCAO, the suture is withdrawn after a defined period (e.g., 90 minutes) to allow for reperfusion. For permanent MCAO, the suture is left in place.

-

Administer this compound or vehicle at the desired dose and time point (e.g., at the onset of ischemia or at various times post-occlusion).

-

Close the incision and allow the animal to recover from anesthesia.

-

After a predetermined survival period (e.g., 24 or 48 hours), euthanize the animal and harvest the brain.

-

Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Quantify the infarct volume using image analysis software.

Chondrocyte Proteoglycan Synthesis Assay

This assay measures the anabolic response of chondrocytes to stimuli like IGF-1, and the modulatory effect of this compound.

Materials:

-

Primary human or rabbit articular chondrocytes

-

Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS)

-

Recombinant human IGF-1 and IGFBP-3

-

This compound

-

[³⁵S]-sulfate

-

Scintillation counter

Procedure:

-

Isolate and culture chondrocytes in monolayer or in a 3D culture system (e.g., alginate beads).

-

Once confluent, serum-starve the cells for 24 hours.

-

Pre-incubate the cells with this compound at various concentrations (e.g., 0.1-10 µM) for a specified period.

-

Add IGF-1 and, if applicable, IGFBP-3 to the culture medium.

-

Add [³⁵S]-sulfate to the medium to radiolabel newly synthesized proteoglycans.

-

Incubate for 24-48 hours.

-

Harvest the culture medium (containing secreted proteoglycans) and the cell layer (containing cell-associated proteoglycans) separately.

-

Isolate and quantify the [³⁵S]-labeled proteoglycans from both fractions using methods such as precipitation with cetylpyridinium chloride (CPC) followed by scintillation counting.

-

Normalize the counts to the total protein or DNA content of the cell layer.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of this compound within the IGF-1 signaling pathway and a typical experimental workflow for its evaluation.

References

NBI-31772: A Technical Guide to a Non-Selective IGFBP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-31772 is a small molecule, non-selective inhibitor of Insulin-like Growth Factor Binding Proteins (IGFBPs). It effectively displaces Insulin-like Growth Factor-1 (IGF-1) from its binding proteins, thereby increasing the bioavailability of free IGF-1. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, binding characteristics, and its effects in various preclinical models. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate further research and development.

Introduction

Insulin-like Growth Factor-1 (IGF-1) is a critical signaling molecule involved in cellular growth, proliferation, and metabolism. Its activity is tightly regulated by a family of six high-affinity IGF Binding Proteins (IGFBPs), which sequester IGF-1 and modulate its interaction with the IGF-1 receptor (IGF-1R). Dysregulation of the IGF-1/IGFBP axis is implicated in various pathological conditions. This compound is a nonpeptide small molecule that competitively inhibits the binding of IGF-1 to all six IGFBPs, thus increasing the concentration of free, bioactive IGF-1.[1] This document outlines the technical details of this compound and its demonstrated biological effects.

Mechanism of Action

This compound functions by disrupting the non-covalent interactions between IGF-1 and IGFBPs.[2] This displacement increases the concentration of free IGF-1, which is then able to bind to the IGF-1 receptor (IGF-1R) and activate downstream signaling pathways. The primary signaling cascades initiated by IGF-1R activation are the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are crucial for cell proliferation, survival, and metabolism.[3][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Reference(s) |

| Binding Affinity (Ki) | ||

| For all six human IGFBPs | 1 - 24 nM | [3][5] |

| Non-selective Ki | 47 nM | [6] |

| In Vitro Efficacy | Concentration Range | Effect | Reference(s) |

| Proteoglycan Synthesis (Human OA Chondrocytes) | 0.1 - 10 µM | Stimulates IGF-1-dependent proteoglycan synthesis in a dose-dependent manner. | [6] |

| Oocyte Maturation (Zebrafish) | 5 - 100 µM | Dose-dependently induces oocyte maturation. | [6] |

| In Vivo Efficacy | Model | Dosage | Route | Effect | Reference(s) |

| Cerebral Ischemia (Rat MCAO model) | Focal Ischemia | 5 - 100 µg | i.v. | Dose-dependently reduces total and cortical infarct volume. | [6] |

| Cerebral Ischemia (Rat MCAO model) | Intraluminal Suture | 50 µg | i.v. | Reduces cortical infarct size and brain swelling. | [6] |

| Muscle Regeneration (mdx mice) | Myotoxic Injury | 6 mg/kg per day (continuous infusion) | i.p. | Enhances skeletal muscle regeneration. | [7] |

Experimental Protocols

IGF-1 Displacement Assay

This assay measures the ability of this compound to displace radiolabeled IGF-1 from IGFBPs.

Materials:

-

¹²⁵I-labeled IGF-1

-

Recombinant human IGFBPs

-

This compound

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Polyethylene glycol (PEG) solution

-

Gamma counter

Protocol:

-

Incubate a constant amount of ¹²⁵I-labeled IGF-1 and a specific IGFBP with varying concentrations of this compound in the assay buffer.

-

Allow the binding reaction to reach equilibrium (e.g., 2 hours at room temperature).

-

Precipitate the IGF-1:IGFBP complexes by adding a PEG solution.

-

Centrifuge the mixture to pellet the complexes.

-

Measure the radioactivity in the pellet using a gamma counter.

-

Calculate the concentration of this compound that inhibits 50% of the ¹²⁵I-labeled IGF-1 binding (IC₅₀).

-

Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

Proteoglycan Synthesis Assay in Chondrocytes

This assay evaluates the effect of this compound on proteoglycan synthesis in chondrocytes, a measure of anabolic activity.

Materials:

-

Primary chondrocytes (e.g., human osteoarthritic or rabbit articular)

-

Cell culture medium

-

IGF-1

-

This compound

-

³⁵S-sulfate

-

Lysis buffer

-

Scintillation counter

Protocol:

-

Culture chondrocytes to confluence in multi-well plates.

-

Incubate the cells with IGF-1 and varying concentrations of this compound for a specified period (e.g., 24 hours).[6]

-

Add ³⁵S-sulfate to the culture medium and incubate for an additional period (e.g., 24 hours) to label newly synthesized proteoglycans.[6]

-

Harvest the cell layer and the culture medium separately.

-

Lyse the cells to release intracellular proteoglycans.

-

Measure the amount of ³⁵S-sulfate incorporated into proteoglycans in both the cell lysate and the medium using a scintillation counter.

-

Normalize the results to the total protein or DNA content.

Middle Cerebral Artery Occlusion (MCAO) Model for Neuroprotection

This in vivo model is used to assess the neuroprotective effects of this compound in an experimental model of stroke.

Materials:

-

Rodents (e.g., rats)

-

Anesthesia

-

Surgical instruments

-

This compound solution

-

TTC (2,3,5-triphenyltetrazolium chloride) stain

Protocol:

-

Anesthetize the animal.

-

Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using either the intraluminal suture method or subtemporal occlusion.

-

Administer this compound (e.g., via intravenous or intracerebroventricular injection) at a specific time point relative to the onset of ischemia (e.g., at the onset or up to 3 hours after).[6][8]

-

After a defined period of reperfusion (e.g., 24 hours), euthanize the animal.

-

Harvest the brain and section it coronally.

-

Stain the brain slices with TTC to differentiate between infarcted (white) and viable (red) tissue.

-

Quantify the infarct volume using image analysis software.

Signaling Pathway

The primary signaling pathway modulated by this compound is the IGF-1 receptor pathway. By increasing free IGF-1, this compound promotes the activation of IGF-1R, leading to the downstream activation of the PI3K/AKT and MAPK/ERK pathways. These pathways are integral to cell survival, proliferation, and anabolic processes.

Conclusion

This compound is a potent, non-selective inhibitor of IGFBPs that has demonstrated significant biological activity in a range of preclinical models. By increasing the bioavailability of free IGF-1, it holds therapeutic potential for conditions where enhanced IGF-1 signaling is beneficial, such as neurodegenerative diseases, musculoskeletal disorders, and certain metabolic conditions. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic applications of this compound and other IGFBP inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Neuroprotective effects of insulin-like growth factor-binding protein ligand inhibitors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The IGF1 Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Pharmacological disruption of insulin-like growth factor 1 binding to IGF-binding proteins restores anabolic responses in human osteoarthritic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A simple and reliable assay of proteoglycan synthesis by cultured chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Insulin-Like Growth Factor 1 (IGF-1) Signaling in Glucose Metabolism in Colorectal Cancer [mdpi.com]

The Discovery of NBI-31772: A Technical Guide to a Novel Modulator of IGF-1 Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical characterization of NBI-31772, a nonpeptide small molecule inhibitor of the interaction between insulin-like growth factor-1 (IGF-1) and its binding proteins (IGFBPs). By disrupting this interaction, this compound effectively increases the bioavailability of free IGF-1, a potent anabolic and neuroprotective factor. This document details the quantitative data supporting its mechanism of action, the experimental protocols used in its evaluation, and the key signaling pathways it modulates.

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Binding Affinity of this compound for Human IGFBPs

| IGFBP Subtype | Inhibition Constant (Ki) |

| All six human subtypes | 1 - 24 nM[1][2] |

| Non-selective | 47 nM[3] |

Table 2: In Vitro Biological Activity of this compound

| Assay | Cell Type | Effect | Concentration |

| Proteoglycan Synthesis | Human Osteoarthritic Chondrocytes | Stimulates IGF-1-dependent synthesis | 0.1 - 10 µM[3] |

| Fibroblast Proliferation | 3T3 Fibroblasts | Suppresses IGF-1-induced proliferation | Not specified |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Administration Route | Dosage | Outcome |

| Rat Middle Cerebral Artery Occlusion (MCAO) | Intracerebroventricular (icv) | 5 - 100 µg | Dose-dependent reduction in infarct volume[1][3] |

| Rat Intraluminal Suture MCAO | Intravenous (iv) | 50 µg | Reduction in cortical infarct size and brain swelling[3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the discovery and characterization of this compound are outlined below. These protocols are based on standard techniques reported in the relevant literature.

Competitive Radioligand Binding Assay for IGFBP Interaction

This assay is designed to determine the affinity of this compound for the six human IGFBP subtypes by measuring its ability to displace radiolabeled IGF-1.

Materials:

-

Recombinant human IGFBPs (subtypes 1-6)

-

¹²⁵I-labeled human IGF-1

-

This compound

-

Assay Buffer (e.g., Tris-HCl buffer with BSA)

-

96-well microplates

-

Gamma counter

Procedure:

-

To each well of a 96-well microplate, add a solution of one of the recombinant human IGFBP subtypes.

-

Add increasing concentrations of this compound to the wells.

-

Add a constant concentration of ¹²⁵I-labeled IGF-1 to all wells.

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 16 hours).

-

Separate the bound from free ¹²⁵I-IGF-1 using a separation method such as filtration or precipitation.

-

Measure the radioactivity of the bound fraction using a gamma counter.

-

The concentration of this compound that inhibits 50% of the specific binding of ¹²⁵I-IGF-1 (IC₅₀) is determined.

-

The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Proteoglycan Synthesis Assay in Chondrocytes

This functional assay assesses the ability of this compound to enhance the anabolic activity of IGF-1 in chondrocytes by measuring the incorporation of a radiolabeled precursor into newly synthesized proteoglycans.

Materials:

-

Primary human or rabbit articular chondrocytes

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal bovine serum (FBS)

-

Recombinant human IGF-1

-

Recombinant human IGFBP-3

-

This compound

-

³⁵S-sulfate

-

Cetylpyridinium chloride (CPC) for precipitation

-

Scintillation counter

Procedure:

-

Culture chondrocytes to confluence in multi-well plates.

-

Incubate the cells with or without IGF-1, IGFBP-3, and varying concentrations of this compound for 24 hours.

-

Add ³⁵S-sulfate to the culture medium and incubate for an additional 24 hours to allow for incorporation into newly synthesized proteoglycans.

-

Harvest the culture medium and cell layer separately.

-

Precipitate the ³⁵S-labeled proteoglycans from the medium and cell lysate using cetylpyridinium chloride.

-

Measure the radioactivity of the precipitated proteoglycans using a scintillation counter.

-

The results are expressed as the amount of ³⁵S-sulfate incorporated into proteoglycans, normalized to the total protein or DNA content of the cell layer.

Fibroblast Proliferation Assay

This assay evaluates the effect of this compound on IGF-1-induced cell proliferation in a fibroblast cell line.

Materials:

-

3T3 fibroblast cell line

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Recombinant human IGF-1

-

This compound

-

Crystal Violet stain or a metabolic proliferation indicator (e.g., MTT, XTT)

-

Microplate reader

Procedure:

-

Seed 3T3 fibroblasts into 96-well plates at a low density.

-

After cell attachment, serum-starve the cells for 24 hours to synchronize their cell cycle.

-

Treat the cells with IGF-1 in the presence or absence of varying concentrations of this compound.

-

Incubate the cells for a period sufficient for proliferation to occur (e.g., 48-72 hours).

-

Quantify cell proliferation using one of the following methods:

-

Crystal Violet Staining: Fix the cells, stain with crystal violet, and then solubilize the dye. Measure the absorbance at a specific wavelength (e.g., 570 nm) which is proportional to the cell number.

-

Metabolic Assay (MTT/XTT): Add the metabolic indicator to the wells. The conversion of the dye by metabolically active cells is measured by absorbance, which correlates with the number of viable cells.

-

-

The results are expressed as the percentage of proliferation relative to the control (IGF-1 alone).

Mandatory Visualization

The following diagrams illustrate the key molecular interactions and signaling pathways associated with the mechanism of action of this compound.

Caption: In the normal physiological state, most IGF-1 is sequestered by IGFBPs, limiting its binding to the IGF-1 receptor.

Caption: this compound displaces IGF-1 from its binding proteins, increasing free IGF-1 to activate the IGF-1 receptor.

Caption: Downstream signaling of the activated IGF-1 receptor, leading to anabolic and proliferative cellular responses.

References

NBI-31772: A Small Molecule Modulator of IGF-1 Bioavailability - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin-like growth factor-1 (IGF-1) is a critical polypeptide hormone that regulates cellular growth, proliferation, and differentiation. Its bioavailability and activity are tightly controlled by a family of six high-affinity IGF-binding proteins (IGFBPs). Dysregulation of the IGF-1/IGFBP axis is implicated in a variety of pathological conditions. NBI-31772 is a novel, non-peptide small molecule that acts as a high-affinity antagonist of IGF-1 binding to all six IGFBPs. By disrupting the IGF-1/IGFBP complex, this compound effectively increases the concentration of "free," biologically active IGF-1, making it a promising therapeutic agent for conditions characterized by reduced IGF-1 signaling. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding affinities, and detailed experimental protocols for its evaluation.

Introduction: The IGF-1/IGFBP System

The insulin-like growth factor (IGF) system plays a pivotal role in normal physiology, and its deregulation is associated with numerous diseases, including growth disorders, metabolic diseases, and cancer. The biological actions of IGF-1 are primarily mediated through its interaction with the IGF-1 receptor (IGF-1R), a transmembrane tyrosine kinase. However, the majority of IGF-1 in circulation is not freely available to bind to its receptor. Instead, it is sequestered by a family of six IGFBPs (IGFBP-1 to -6). These binding proteins prolong the half-life of IGF-1 and modulate its availability to target tissues. IGFBP-3 is the most abundant of these, carrying the majority of circulating IGF-1. The affinity of IGFBPs for IGF-1 is often higher than that of the IGF-1R, creating a competitive environment that tightly regulates IGF-1 signaling.

This compound: Mechanism of Action

This compound is a small molecule designed to competitively inhibit the binding of IGF-1 to all six IGFBPs. By occupying the IGF-1 binding site on the IGFBPs, this compound displaces bound IGF-1, thereby increasing the concentration of free and bioactive IGF-1. This elevated "free" IGF-1 is then able to bind to and activate the IGF-1R, initiating downstream signaling cascades that promote cellular growth, survival, and metabolic functions.

The Role of NBI-31772 in Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-31772 is a non-peptide small molecule that functions as a high-affinity inhibitor of Insulin-like Growth Factor Binding Proteins (IGFBPs). By competitively binding to all six human IGFBP subtypes, this compound displaces Insulin-like Growth Factor-1 (IGF-1) from its sequestration in the IGF-1:IGFBP complex. This action effectively increases the bioavailability of free IGF-1, which can then activate its cognate receptor, the IGF-1 receptor (IGF-1R). The subsequent activation of IGF-1R triggers downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are pivotal in regulating cellular processes such as proliferation, survival, and metabolism. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in cell signaling, a summary of quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound is a catechol-containing isoquinoline that acts as an aptamer, selectively competing with IGF-1 for binding to IGFBPs.[1][2] The majority of IGF-1 in circulation is bound to a family of six high-affinity IGFBPs, which form stable complexes that neutralize IGF-1's bioactivity. This compound disrupts this interaction, leading to the release of bioactive IGF-1.[3] This release increases the local concentration of free IGF-1 available to bind to the IGF-1 receptor, a transmembrane tyrosine kinase. The binding of IGF-1 to IGF-1R induces a conformational change in the receptor, leading to autophosphorylation of its intracellular kinase domains and the subsequent recruitment and activation of downstream signaling molecules.

Role in Cell Signaling Pathways

By increasing the availability of free IGF-1, this compound indirectly modulates the activity of key signaling pathways downstream of the IGF-1 receptor. The two primary pathways influenced are the PI3K/Akt and the MAPK/ERK pathways.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism. Upon activation by IGF-1, the IGF-1R recruits and phosphorylates insulin receptor substrate (IRS) proteins. Phosphorylated IRS then serves as a docking site for the p85 regulatory subunit of PI3K. This recruitment brings the p110 catalytic subunit of PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets to mediate its cellular effects, including the inhibition of apoptosis and promotion of cell growth and proliferation.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Following IGF-1 binding, the activated IGF-1R, via adaptor proteins such as Shc and Grb2, recruits the guanine nucleotide exchange factor Son of Sevenless (SOS). SOS, in turn, activates the small G-protein Ras by promoting the exchange of GDP for GTP. GTP-bound Ras then activates a kinase cascade, beginning with the phosphorylation and activation of Raf (MAPKKK), which then phosphorylates and activates MEK (MAPKK), which in turn phosphorylates and activates ERK1/2 (MAPK). Activated ERK1/2 translocates to the nucleus to phosphorylate and activate various transcription factors, leading to the expression of genes involved in cell cycle progression and proliferation.

Figure 1: this compound signaling pathway overview.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Cellular Activity

| Parameter | Value | Cell/System | Reference |

|---|---|---|---|

| Ki (IGFBP Inhibition) | 1 - 24 nM | All six human IGFBP subtypes | [4][5][6] |

| Ki (IGFBP Inhibition) | 47 nM | Non-selective | [7] |

| Proteoglycan Synthesis | 0.1 - 10 µM | Human Osteoarthritic Chondrocytes | [7][8] |

| IGF-1 Displacement | Nanomolar concentrations | from IGFBP-3 | [4] |

| Proliferation | Suppresses IGF-1-induced proliferation | 3T3 Fibroblasts |[4][5][6] |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Model | Dosage | Effect | Reference |

|---|---|---|---|

| Rat MCAO (Focal Ischemia) | 5-100 µg (i.c.v.) | Dose-dependent reduction in total and cortical infarct volume | [3][7] |

| Rat MCAO (Focal Ischemia) | 50 µg (i.c.v.) | 40% reduction in cortical infarct volume; 24% reduction in brain swelling | [9] |

| Mouse Pharmacokinetics | N/A | Increased clearance of ¹²⁵I-IGF-1 (t½ = 45.0 ± 1.9 min vs. 56.3 ± 3.9 min in control) | [2][10] |

| Mouse Glucose Homeostasis | N/A | No significant effect on blood glucose or insulin levels | [2][10][11] |

| Mouse Muscle Regeneration | 6 mg/kg/day (continuous infusion) | Increased rate of functional repair after myotoxic injury |[1] |

Experimental Protocols

The following are representative protocols for key experiments to investigate the effects of this compound.

Protocol for In Vitro Proteoglycan Synthesis Assay in Chondrocytes

This protocol is adapted from studies on human osteoarthritic chondrocytes.[8]

-

Cell Culture:

-

Culture primary human or rabbit articular chondrocytes in DMEM/F-12 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Plate cells in 24-well plates at a density of 5 x 10⁴ cells/well and allow them to reach confluence.

-

-

Treatment:

-

Wash the confluent cells with serum-free medium.

-

Incubate the cells for 24 hours in serum-free medium containing IGF-1 (e.g., 3.3 nM or 13.3 nM) and/or IGFBP-3 to establish baseline conditions.

-

Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the wells.

-

Simultaneously, add 1.5 µCi/mL Na₂[³⁵SO₄] to each well to label newly synthesized proteoglycans.

-

Incubate for an additional 24 hours.

-

-

Quantification of Proteoglycan Synthesis:

-

Harvest the culture medium (supernatant) and the cell layer separately. Lyse the cells in the well with 1 N NaOH.

-

Precipitate the ³⁵S-labeled proteoglycans from both the medium and the cell lysate using cetylpyridinium chloride.

-

Wash the precipitate to remove unincorporated [³⁵SO₄].

-

Measure the radioactivity of the precipitate using a beta-scintillation counter.

-

Calculate the total proteoglycan synthesis (medium + cell layer) and the percentage of cell-associated proteoglycans.

-

Protocol for Western Blot Analysis of Akt and ERK Phosphorylation

This is a general protocol for assessing the activation of PI3K/Akt and MAPK/ERK pathways.

-

Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., MCF-7, 3T3 fibroblasts) in 6-well plates and grow to 70-80% confluence.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

-

Treat the cells with this compound at desired concentrations and time points (e.g., 1 µM for 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 nM IGF-1).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Figure 2: Western blot experimental workflow.

Conclusion

This compound represents a valuable research tool for investigating the physiological and pathological roles of the IGF-1 signaling axis. By potently and specifically inhibiting the sequestration of IGF-1 by IGFBPs, it allows for the controlled potentiation of endogenous IGF-1 signaling. This mechanism has shown therapeutic potential in preclinical models of ischemic injury and cartilage repair.[8][9] The provided data and protocols in this guide serve as a comprehensive resource for researchers aiming to utilize this compound to explore the intricate roles of the PI3K/Akt and MAPK/ERK pathways in various biological contexts.

References

- 1. Modulation of insulin-like growth factor (IGF)-I and IGF-binding protein interactions enhances skeletal muscle regeneration and ameliorates the dystrophic pathology in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of the insulin-like growth factor-I aptamer, this compound, on glucose homeostasis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Insulin-like Growth Factor Binding Protein-2 Interactions with Alzheimer's Disease Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NBI 31772 | Insulin and Insulin-like Receptors | Tocris Bioscience [tocris.com]

- 7. The Quantitative and Functional Relation between Insulin-Like Growth Factor-I (IGF) and IGF-Binding Proteins During Human Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. madbarn.com [madbarn.com]

- 11. IGFBP-5 Metabolism Is Disrupted in the Rat Medial Meniscal Tear Model of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

NBI-31772: A Technical Guide to the Nonpeptide IGFBP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-31772 is a novel, nonpeptide small molecule that functions as a high-affinity inhibitor of all six human insulin-like growth factor-binding proteins (IGFBPs). By competitively displacing insulin-like growth factor-1 (IGF-1) from its binding proteins, this compound effectively increases the bioavailability of free, biologically active IGF-1. This mechanism of action has positioned this compound as a valuable pharmacological tool for investigating the physiological and pathological roles of the IGF-1 signaling axis. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxy-3-isoquinolinecarboxylic acid, is an isoquinoline derivative.[1][2][3][4][5] Its structure is characterized by a rigid isoquinoline core substituted with catechol and carboxylic acid moieties, which are crucial for its high-affinity binding to IGFBPs.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | 1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxy-3-isoquinolinecarboxylic acid | [1][3][4][5] |

| Molecular Formula | C₁₇H₁₁NO₇ | [1][2] |

| Molecular Weight | 341.27 g/mol | [1][2] |

| CAS Number | 374620-70-9 | [1][2] |

| Appearance | Powder | [6] |

| Purity | ≥95% - ≥98% (HPLC) | [1][2] |

| Solubility | Soluble to 100 mM in DMSO, 30 mg/mL in DMF, 10 mg/mL in Ethanol, 0.14 mg/mL in PBS (pH 7.2) | [1][4][7] |

| Storage | Store at -20°C | [1][6] |

| SMILES | O=C(C3=CC=C(O)C(O)=C3)C2=NC(C(O)=O)=CC1=CC(O)=C(O)C=C12 | [1] |

| InChI Key | QUIWTBSOEFPLHE-FOCLMDBBSA-N | [1] |

Pharmacological Properties

This compound is a potent and non-selective inhibitor of the interaction between IGF-1 and all six of its binding proteins (IGFBP-1 to IGFBP-6).[6][8] This inhibitory action elevates the concentration of free IGF-1, which is then able to bind to and activate the IGF-1 receptor (IGF-1R), a receptor tyrosine kinase.

Table 2: Pharmacodynamic Properties of this compound

| Parameter | Value | Biological Context | References |

| Mechanism of Action | Inhibits the binding of IGF-1 to all six IGFBPs | General | [6][8] |

| Binding Affinity (Ki) | 1 - 24 nM | For all six human IGFBP subtypes | [1][4] |

| Biological Effect | Displaces IGF-1 from the IGF-1:IGFBP complex, increasing free IGF-1 | General | [1][4] |

| Functional Activity | Potentiates IGF-1-dependent proteoglycan synthesis | Human Osteoarthritic Chondrocytes | [1] |

| Functional Activity | Increases cardiomyocyte proliferation | Zebrafish (in vivo) | [3] |

| Functional Activity | Suppresses IGF-1-induced proliferation | 3T3 Fibroblasts | [1] |

| In Vivo Effect | Enhances skeletal muscle regeneration after injury | Mice | [5] |

| In Vivo Effect | Reduces cortical infarct volume and brain swelling | Rat MCAO model | [9] |

Signaling Pathway

The primary mechanism of this compound is to increase the local concentration of free IGF-1. This liberated IGF-1 then activates its cognate receptor, IGF-1R, initiating downstream signaling cascades. The principal pathways activated by IGF-1R are the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is primarily involved in cell survival and metabolic regulation, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is a key regulator of cell proliferation and differentiation.

Experimental Protocols

This compound is a versatile tool for both in vitro and in vivo studies. Below are representative protocols based on published literature.

In Vitro: IGF-1 Displacement Radiobinding Assay

This protocol is adapted from De Ceuninck et al., Arthritis Res Ther, 2004, and is used to determine the ability of this compound to displace IGF-1 from an IGFBP.[2]

Objective: To quantify the inhibition of ¹²⁵I-labeled IGF-1 binding to IGFBP-3 by this compound.

Materials:

-

¹²⁵I-labeled IGF-1

-

Recombinant human IGFBP-3

-

This compound

-

Unlabeled IGF-1 (for positive control)

-

Assay Buffer: 10 mM Phosphate-Buffered Saline (PBS), pH 7.4, containing 0.02% Nonidet P40 (NP40)

-

Precipitation Solution: 28% Polyethylene Glycol (PEG 6000) containing 0.5 mg/mL bovine gamma globulins

-

Gamma counter

Procedure:

-

Prepare serial dilutions of this compound and unlabeled IGF-1 in Assay Buffer.

-

In a microcentrifuge tube, combine:

-

12,000 disintegrations per minute (dpm) of ¹²⁵I-labeled IGF-1.

-

1 ng of recombinant human IGFBP-3.

-

Varying concentrations of this compound or unlabeled IGF-1.

-

Assay Buffer to a final volume of 300 µL.

-

-

Incubate the mixture for 3 hours at room temperature to allow binding to reach equilibrium.

-

To separate bound from free ¹²⁵I-labeled IGF-1, add 1 mL of cold Precipitation Solution to each tube.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 3000 x g for 30 minutes at 4°C.

-

Carefully aspirate the supernatant containing the free radioligand.

-

Measure the radioactivity of the pellet (containing the bound radioligand) using a gamma counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

In Vivo: Administration in a Mouse Model of Muscle Injury

This protocol is based on the methodology described by Schertzer et al., Am J Pathol, 2007, for studying the effects of enhanced IGF-1 signaling on muscle regeneration.[10]

Objective: To assess the effect of this compound on the rate of functional repair in muscle following myotoxic injury.

Materials:

-

C57BL/10 mice

-

This compound

-

Vehicle: 50% Dimethyl Sulfoxide (DMSO) and 50% Polyethylene Glycol (PEG)

-

Micro-osmotic pumps (e.g., Alzet model 1002)

-

Notexin (or other myotoxic agent)

-

Surgical tools for pump implantation and muscle injury induction

-

Equipment for measuring muscle force (in situ or ex vivo)

Procedure:

-

Dissolve this compound in the vehicle to the desired concentration for pump loading. A dose of 6 mg/kg/day is a literature-supported starting point.[10]

-

Fill micro-osmotic pumps with the this compound solution or vehicle alone, according to the manufacturer's instructions.

-

Anesthetize the mice. Subcutaneously implant the micro-osmotic pump in the dorsal region for continuous infusion.

-

Induce muscle injury by injecting a myotoxic agent (e.g., notexin) into the target muscle (e.g., tibialis anterior).

-

Allow the animals to recover. The infusion period can range from 10 to 28 days depending on the experimental endpoints.[10]

-

At the designated time points (e.g., 10, 14, or 21 days post-injury), assess muscle function. This typically involves anesthetizing the animal, isolating the target muscle, and measuring its maximum force-producing capacity (Po).[10]

-

Collect muscle tissue for histological or molecular analysis (e.g., fiber cross-sectional area, gene expression).

Conclusion

This compound is a powerful research tool that allows for the pharmacological manipulation of IGF-1 bioavailability. Its ability to displace IGF-1 from all six IGFBPs with high affinity provides a means to study the effects of elevated "free" IGF-1 in a wide range of biological systems. The detailed chemical, pharmacological, and experimental information provided in this guide serves as a foundational resource for scientists aiming to leverage this unique compound in their research endeavors, from fundamental cell biology to preclinical models of disease.

References

- 1. Pharmacological disruption of insulin-like growth factor 1 binding to IGF-binding proteins restores anabolic responses in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological disruption of insulin-like growth factor 1 binding to IGF-binding proteins restores anabolic responses in human osteoarthritic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. rndsystems.com [rndsystems.com]

- 5. Modulation of insulin-like growth factor (IGF)-I and IGF-binding protein interactions enhances skeletal muscle regeneration and ameliorates the dystrophic pathology in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a nonpeptide ligand that releases bioactive insulin-like growth factor-I from its binding protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of the insulin-like growth factor-I aptamer, this compound, on glucose homeostasis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

- 10. Modulation of Insulin-like Growth Factor (IGF)-I and IGF-Binding Protein Interactions Enhances Skeletal Muscle Regeneration and Ameliorates the Dystrophic Pathology in mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

NBI-31772: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-31772 is a small molecule, non-peptide inhibitor of insulin-like growth factor binding proteins (IGFBPs).[1][2] It acts by disrupting the interaction between insulin-like growth factors (IGFs), primarily IGF-1, and the six high-affinity IGFBPs.[2][3] This inhibition leads to the displacement of IGF-1 from the IGF:IGFBP complex, thereby increasing the concentration of free, bioactive IGF-1 available to bind to its receptor, the IGF-1 receptor (IGF-1R).[2][4] The subsequent activation of IGF-1R triggers downstream signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways, which are pivotal in regulating cellular processes such as growth, proliferation, survival, and metabolism.[5] These application notes provide detailed protocols for the use of this compound in cell culture experiments to explore its effects on IGF signaling.

Data Presentation

Table 1: this compound Properties

| Property | Value | Reference |

| Molecular Weight | 341.27 g/mol | [2] |

| Formula | C₁₇H₁₁NO₇ | [2] |

| CAS Number | 374620-70-9 | [2] |

| Solubility | Soluble up to 100 mM in DMSO | [2] |

| Storage | Store at -20°C | [2] |

Table 2: In Vitro Efficacy of this compound

| Parameter | Value | Cell Type/System | Reference |

| Ki (Inhibition Constant) | |||

| IGFBP-1 to IGFBP-6 | 1 - 24 nM | Human subtypes | [2][6] |

| Non-selective IGFBP inhibitor | 47 nM | Not specified | [1] |

| Effective Concentration | |||

| Stimulation of proteoglycan synthesis | 0.1 - 10 µM (dose-dependent) | Human osteoarthritic chondrocytes | [1][4] |

| Stimulation of proteoglycan synthesis | 0.1 - 10 µM (in the presence of IGF-1 and IGFBP-3) | Rabbit articular chondrocytes | [1] |

| Suppression of IGF-1 induced proliferation | Not specified | 3T3 fibroblasts | [2] |

Signaling Pathway

The primary mechanism of this compound involves the modulation of the IGF-1 signaling pathway by increasing the bioavailability of IGF-1.

Caption: this compound inhibits IGFBPs, releasing IGF-1 to activate the IGF-1R and downstream signaling.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the molecular weight of this compound (341.27 g/mol ), calculate the mass required to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.341 mg of this compound.

-

Aseptically add the appropriate volume of DMSO to the this compound powder in a sterile microcentrifuge tube.

-

Vortex the solution until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Note: The maximum solubility of this compound in DMSO is 100 mM.[2]

General Protocol for Cell Treatment

This protocol provides a general workflow for treating cultured cells with this compound. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for each experiment.

Caption: A general workflow for treating cultured cells with this compound.

Application Example: Stimulation of Proteoglycan Synthesis in Chondrocytes

This protocol is adapted from studies demonstrating the effect of this compound on chondrocyte function.[1][4]

Cell Type:

-

Primary human osteoarthritic chondrocytes or rabbit articular chondrocytes.

Materials:

-

Chondrocyte culture medium (e.g., DMEM/F-12 with supplements)

-

This compound stock solution (10 mM in DMSO)

-

Recombinant human IGF-1

-

Recombinant human IGFBP-3 (optional, to demonstrate inhibition)

-

[³⁵S]-Sulfate (for radiolabeling)

-

Scintillation counter

Procedure:

-

Seed chondrocytes in 24-well plates and culture until they reach a high density.

-

Serum-starve the cells for 24 hours in a serum-free medium to reduce the influence of endogenous growth factors.

-

Prepare treatment media containing:

-

Vehicle control (DMSO, at the same final concentration as in this compound treated wells)

-

IGF-1 (e.g., 10 ng/mL)

-

IGF-1 + IGFBP-3 (e.g., 50 ng/mL)

-

IGF-1 + IGFBP-3 + varying concentrations of this compound (e.g., 0.1, 1, 10 µM)

-

This compound alone at varying concentrations

-

-

Add the treatment media to the cells.

-

Add [³⁵S]-Sulfate to a final concentration of 1-2 µCi/mL to each well to label newly synthesized proteoglycans.

-

Incubate the cells for 24-48 hours.

-

Harvest the cell culture supernatant and the cell layer separately.

-

Quantify the amount of radiolabeled proteoglycans in both fractions using a scintillation counter.

-

Analyze the data to determine the effect of this compound on proteoglycan synthesis. An increase in [³⁵S]-Sulfate incorporation in the presence of this compound indicates a stimulation of proteoglycan synthesis.

Downstream Analysis: Western Blot for Signaling Pathway Activation

This protocol can be used to assess the activation of the PI3K/Akt and MAPK/ERK pathways following this compound treatment.

Procedure:

-

Treat cells with this compound for a short duration (e.g., 15-60 minutes) to observe acute signaling events.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins, such as:

-

Phospho-Akt (Ser473) and Total Akt

-

Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2

-

-

Incubate with the appropriate secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein, which indicates the level of pathway activation. An increased ratio in this compound-treated cells would suggest activation of the IGF-1 signaling pathway.

Concluding Remarks

This compound serves as a valuable research tool for investigating the biological roles of the IGF system. By increasing the bioavailability of endogenous IGF-1, it allows for the study of IGF-1-mediated effects in various cell culture models. The protocols provided here offer a foundation for designing and executing experiments with this compound. Researchers should optimize the experimental conditions, including concentration and treatment duration, for their specific cell type and biological question of interest.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Identification of a nonpeptide ligand that releases bioactive insulin-like growth factor-I from its binding protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological disruption of insulin-like growth factor 1 binding to IGF-binding proteins restores anabolic responses in human osteoarthritic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for NBI-31772 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-31772 is a potent, non-peptide small molecule inhibitor of Insulin-like Growth Factor Binding Proteins (IGFBPs). It exhibits high affinity for all six human IGFBP subtypes, with Ki values ranging from 1 to 24 nM.[1][2] By binding to IGFBPs, this compound displaces Insulin-like Growth Factor-1 (IGF-1), thereby increasing the bioavailability of free IGF-1 in the circulation and interstitial fluids. This modulation of the IGF-1 signaling pathway makes this compound a valuable tool for investigating the physiological and pathological roles of IGF-1 in various disease models. These application notes provide detailed protocols for the use of this compound in in vivo mouse models of skeletal muscle regeneration and cerebral ischemia.

Mechanism of Action

This compound functions by disrupting the interaction between IGF-1 and its binding proteins.[1] Under normal physiological conditions, the majority of IGF-1 is sequestered by IGFBPs, which regulate its activity. By displacing IGF-1 from this complex, this compound effectively increases the concentration of free, bioactive IGF-1. This elevated free IGF-1 can then bind to the IGF-1 receptor (IGF-1R), a receptor tyrosine kinase. Activation of IGF-1R initiates downstream signaling cascades, primarily the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for promoting cell proliferation, differentiation, growth, and survival.

Data Presentation

The following tables summarize quantitative data from in vivo mouse studies using this compound.

Table 1: Pharmacokinetic and In Vitro Data for this compound

| Parameter | Value | Reference |

| Ki vs. human IGFBPs | 1 - 24 nM | [1] |

| Molecular Weight | 341.27 g/mol | |

| Solubility | 100 mM in DMSO | |

| 125I-IGF-I Clearance (t1/2) | Vehicle: 56.3 ± 3.9 min | [3] |

| This compound: 45.0 ± 1.9 min | [3] |

Table 2: Efficacy of this compound in a Mouse Model of Skeletal Muscle Regeneration

| Mouse Model | Treatment | Primary Outcome | Result | Reference |

| C57BL/10 mice with notexin-induced muscle injury | This compound (6 mg/kg/day, continuous infusion) | Maximum force production (Po) at 10 days post-injury | 34% increase vs. vehicle | [4] |

| mdx dystrophic mice | This compound (6 mg/kg/day for 28 days, continuous infusion) | Maximum force production (Po) of EDL and soleus muscles | No significant change | [4] |

Table 3: Efficacy of this compound in a Rat Model of Cerebral Ischemia

| Rat Model | Treatment | Primary Outcome | Result | Reference |

| Middle Cerebral Artery Occlusion (MCAO) | This compound (100 µg, i.c.v. at ischemia onset) | Total infarct volume | 40% reduction vs. vehicle | [5] |

| Cortical infarct volume | 43% reduction vs. vehicle | [5] | ||

| Intraluminal Suture MCAO | This compound (50 µg, i.c.v. at occlusion) | Cortical infarct volume | 40% reduction vs. vehicle | [5] |

| Brain swelling | 24% reduction vs. vehicle | [5] |

Experimental Protocols

Formulation of this compound for In Vivo Administration

This compound is sparingly soluble in aqueous solutions but is soluble in dimethyl sulfoxide (DMSO). For in vivo applications, a stock solution in DMSO should be prepared and then diluted in a suitable vehicle to minimize DMSO toxicity.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

-

For administration, dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration.

-

The final concentration of DMSO in the administered solution should be kept to a minimum, ideally below 10%, to avoid vehicle-induced toxicity.[6] For continuous infusion via osmotic pumps, a higher DMSO concentration may be tolerated as the delivery is slow and systemic.

-

Vortex the final solution thoroughly to ensure complete mixing.

Skeletal Muscle Regeneration Model

This protocol describes the use of this compound to enhance skeletal muscle regeneration following myotoxic injury in mice.

Materials:

-

C57BL/10 mice (8-12 weeks old)

-

This compound formulated for continuous infusion

-

Vehicle control (e.g., saline with the same percentage of DMSO as the drug solution)

-

Notexin solution (e.g., 10 µM in sterile saline)

-

Mini-osmotic pumps (e.g., Alzet model 2002 or 2004)

-

Anesthetics (e.g., isoflurane or ketamine/xylazine)

-

Surgical tools

Protocol:

-

Preparation of Mini-Osmotic Pumps:

-

Following the manufacturer's instructions, fill the mini-osmotic pumps with either the this compound formulation or the vehicle control. The pump filling should be done under sterile conditions.

-

The concentration of this compound should be calculated to deliver a dose of 6 mg/kg/day based on the pump's flow rate and the average weight of the mice.[4]

-

Prime the pumps by incubating them in sterile saline at 37°C for at least 4-6 hours before implantation.

-

-

Induction of Muscle Injury:

-

Anesthetize the mice using a standard approved protocol.

-

Inject 50 µL of notexin solution intramuscularly into the tibialis anterior (TA) muscle of one hindlimb.

-

-

Pump Implantation:

-

While the mouse is under anesthesia, make a small subcutaneous incision on the back, slightly posterior to the scapulae.

-

Insert a hemostat to create a subcutaneous pocket.

-

Insert the primed mini-osmotic pump into the pocket, delivery portal first.

-

Close the incision with wound clips or sutures.

-

Provide post-operative analgesia as per institutional guidelines.

-

-

Endpoint Analysis:

-

At predetermined time points (e.g., 10, 14, and 21 days post-injury), euthanize the mice.

-

Carefully dissect the TA muscles.

-

Assess muscle function through in situ or ex vivo contractile measurements.

-

For histological analysis, freeze the muscle in isopentane cooled in liquid nitrogen or fix in formalin for paraffin embedding.

-

Cerebral Ischemia Model

This protocol outlines the use of this compound in a mouse model of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO).

Materials:

-

Adult male mice (e.g., C57BL/6, 25-30 g)

-

This compound formulated for intracerebroventricular (i.c.v.) injection

-

Vehicle control

-

Anesthetics

-

Stereotaxic apparatus

-

Hamilton syringe

-

Surgical tools for MCAO

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Protocol:

-

Drug Preparation:

-

Prepare the this compound solution at a concentration suitable for delivering 50-100 µg in a small volume (e.g., 1-5 µL) for i.c.v. injection.[5]

-

-

Surgical Procedure (MCAO):

-

Anesthetize the mouse and place it in a stereotaxic frame.

-

Perform the MCAO surgery using the intraluminal filament method or another established technique. This procedure should be performed by a trained and experienced individual.

-

-

Intracerebroventricular (i.c.v.) Administration:

-

At the onset of ischemia (or at a defined time point post-occlusion), perform the i.c.v. injection.

-

Using stereotaxic coordinates for the lateral ventricle, slowly inject the prepared this compound or vehicle solution.

-

-

Post-Operative Care:

-

Allow the animal to recover from anesthesia in a warm environment.

-

Provide post-operative analgesia and monitor the animal closely.

-

-

Infarct Volume Analysis:

-

At a predetermined time point (e.g., 24 hours post-MCAO), euthanize the mouse.

-

Remove the brain and slice it into coronal sections.

-

Incubate the sections in a 2% TTC solution to visualize the infarct area (infarcted tissue will appear white, while viable tissue will be red).

-

Quantify the infarct volume using image analysis software.

-

Conclusion

This compound is a powerful research tool for investigating the role of the IGF-1 signaling pathway in various physiological and pathological processes. The protocols outlined above provide a framework for using this compound in mouse models of skeletal muscle regeneration and cerebral ischemia. Researchers should adapt these protocols to their specific experimental needs and ensure all animal procedures are approved by their Institutional Animal Care and Use Committee (IACUC). Careful attention to drug formulation and administration techniques is crucial for obtaining reliable and reproducible results.

References

- 1. Identification of a nonpeptide ligand that releases bioactive insulin-like growth factor-I from its binding protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NBI 31772 | Tocris Bioscience 5192/10 product information [labome.com]

- 3. The effects of the insulin-like growth factor-I aptamer, this compound, on glucose homeostasis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of insulin-like growth factor (IGF)-I and IGF-binding protein interactions enhances skeletal muscle regeneration and ameliorates the dystrophic pathology in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NBI-31772 Dosage and Administration in Rats

For Researchers, Scientists, and Drug Development Professionals